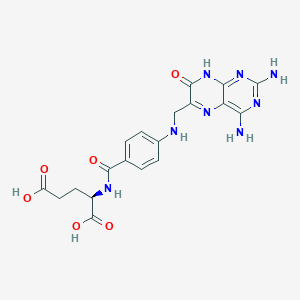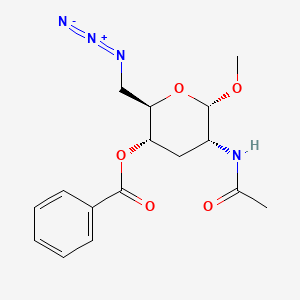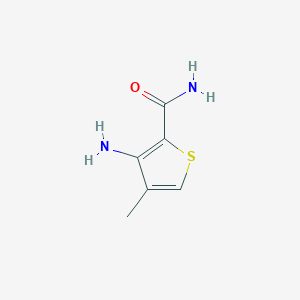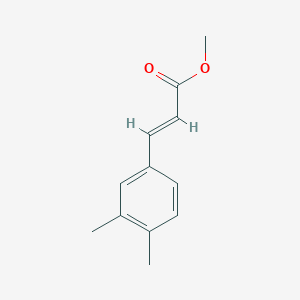
D-myo-Inositol 1-Phosphate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol 1-Phosphate Disodium Salt is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is a second messenger involved in various cellular processes, including the regulation of calcium levels within cells .
准备方法
Synthetic Routes and Reaction Conditions: D-myo-Inositol 1-Phosphate Disodium Salt can be synthesized through the hydrolysis of phosphatidylinositol by phospholipase C. This reaction produces inositol phosphates, including D-myo-Inositol 1-Phosphate .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of phosphatidylinositol, followed by purification processes to isolate the desired compound .
Types of Reactions:
Hydrolysis: D-myo-Inositol 1-Phosphate can be hydrolyzed to inositol by inositol monophosphatase.
Phosphorylation: It can undergo phosphorylation to form higher-order inositol phosphates.
Common Reagents and Conditions:
Phospholipase C: Used for the hydrolysis of phosphatidylinositol.
Inositol Monophosphatase: Used for the dephosphorylation of inositol phosphates.
Major Products:
Inositol: Formed by the hydrolysis of D-myo-Inositol 1-Phosphate.
Higher-order Inositol Phosphates: Formed by the phosphorylation of D-myo-Inositol 1-Phosphate.
科学研究应用
D-myo-Inositol 1-Phosphate Disodium Salt is widely used in scientific research due to its role as a second messenger in cellular signaling. Its applications include:
Chemistry: Used in studies of signal transduction pathways.
Biology: Investigated for its role in cellular processes such as calcium regulation.
Medicine: Explored for potential therapeutic applications in diseases related to calcium signaling.
Industry: Utilized in the production of biochemical reagents for research purposes.
作用机制
D-myo-Inositol 1-Phosphate Disodium Salt functions as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol and binds to receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels .
相似化合物的比较
D-myo-Inositol 1,4,5-Trisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-Inositol 1,3-Diphosphate: Plays a role in cellular signaling pathways.
Uniqueness: D-myo-Inositol 1-Phosphate Disodium Salt is unique due to its specific role in the hydrolysis of phosphatidylinositol and its involvement in the regulation of intracellular calcium levels .
属性
分子式 |
C19H20N8O6 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
(2R)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m1/s1 |
InChI 键 |
KTRAZHHNSREJAS-SNVBAGLBSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)





![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

